molecular formula C16H26N2O B119394 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS No. 94266-17-8

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Cat. No.: B119394
CAS No.: 94266-17-8
M. Wt: 262.39 g/mol
InChI Key: ZETWQXPEVKRTDM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an aminoethyl group attached to a tert-butyl-xylylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide typically involves the reaction of 4-tert-butyl-2,6-xylylacetamide with an appropriate aminoethylating agent. One common method is the reaction of 4-tert-butyl-2,6-xylylacetamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl-xylylacetamide structure provides steric hindrance and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-glycine

Uniqueness

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is unique due to its specific structural features, such as the presence of both aminoethyl and tert-butyl-xylylacetamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241322
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94266-17-8
Record name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94266-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A4W5KUD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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